molecular formula C16H13Cl2NS2 B3019258 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-58-8

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No. B3019258
CAS RN: 303987-58-8
M. Wt: 354.31
InChI Key: LVKBFDHPRMQQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine" is closely related to a class of compounds known as 1,4-benzodiazepines, which are renowned for their neurotropic and psychotropic properties. These compounds, including variations such as 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1,4-benzodiazepine, have been synthesized and studied for their potential pharmacological effects, particularly in the context of anxiety and convulsant disorders .

Synthesis Analysis

The synthesis of related 1,4-benzodiazepines involves the preparation of thiolactam intermediates, which are then treated with various chlorinated agents in the presence of a base in aqueous methanol. For instance, compound III-1, a close relative of the compound , was synthesized from its thiolactam precursor (II-1) using 2-dimethylaminoethyl chloride . This process often yields by-products, such as 7-chloro-5-(2-chlorophenyl)-2-methoxy-3H-1,4-benzodiazepine, which can be further hydrolyzed and converted into other benzodiazepine derivatives through acid treatment and isomerization .

Molecular Structure Analysis

The molecular structure of benzodiazepines is critical to their pharmacological activity. The central nervous system (CNS) effects of these compounds are attributed to the closed seven-membered ring structure inherent in 1,4-benzodiazepines. This is supported by evidence comparing the activity of cyclized benzodiazepines with their ring-opened counterparts, indicating that the CNS activity is exclusive to the closed-ring form .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are complex and can lead to various isomers and by-products. For example, the conversion of methyl (E)-[2-amino-5-chloro-α-(2-chlorophenyl) benzylidene] aminoacetate to its corresponding 1,4-benzodiazepine involves acid treatment and heating to induce isomerization from the syn-form to the anti-form . These reactions are crucial for obtaining the desired pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Although the specific properties of "7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine" are not detailed in the provided papers, the related compounds exhibit characteristics that make them effective in causing taming and anticonvulsant effects in animal models .

Relevant Case Studies

Clinical evaluations of related benzodiazepines, such as chlordesmethyldiazepam and lorazepam, have been conducted using double-blind cross-over designs in neurotic inpatients. These studies utilize standardized rating scales to assess the efficacy of the compounds in treating anxiety states. For instance, chlordesmethyldiazepam was found to be statistically more effective than lorazepam, highlighting the importance of structural variations in benzodiazepine activity . These case studies provide valuable insights into the therapeutic potential of benzodiazepines and their structure-activity relationships.

properties

IUPAC Name

7-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NS2/c17-12-5-6-15-14(9-12)19-16(7-8-20-15)21-10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBFDHPRMQQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.